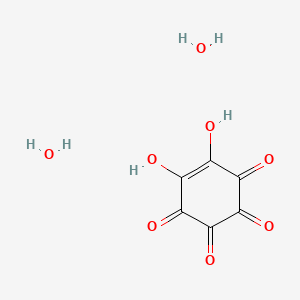

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate

Description

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate, commonly known as rhodizonic acid dihydrate, is a cyclic polyketone derivative with the molecular formula C₆H₂O₆·2H₂O . It is synthesized via the oxidation of benzenehexol (C₆(OH)₆), forming an intermediate in the redox series leading to cyclohexanehexone (C₆O₆) . Structurally, it features a cyclohexene backbone with two hydroxyl groups at the 5,6-positions and four ketone groups at positions 1–4 . The dihydrate form crystallizes as colorless crystals, while its sodium salt forms violet crystals that yield unstable orange aqueous solutions .

Rhodizonic acid is notable for its ability to form aromatic anions and colored metal complexes, particularly with alkali, alkaline earth, and transition metals . This property has made it a valuable analytical reagent for metal ion detection . Its redox behavior and tautomeric equilibria between enediol and diketo forms further contribute to its chemical versatility .

Properties

IUPAC Name |

5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2O6.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXQQBFFKTTYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Procedure

A typical synthesis begins with a mixture of 400 g (3.17 mol) of anhydrous sodium sulfite and 150 g (1.79 mol) of sodium bicarbonate dissolved in 3 liters of water. The solution is heated to 40–45°C, and 600 g of a 30% aqueous glyoxal solution (3.1 mol) is added. Aeration with a brisk air stream is maintained for one hour to facilitate oxidation, after which the mixture is heated to 90°C to promote cyclization. Cooling the reaction to room temperature precipitates the disodium salt of tetrahydroxy-p-benzoquinone, a key intermediate.

Subsequent oxidative treatment with manganese dioxide (MnO₂) in acidic media degrades the benzene ring, yielding rhodizonic acid. The crude product is purified via recrystallization from dioxane and pentane, achieving a final yield of approximately 60%.

Key Reaction Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Glyoxal concentration | 30% aqueous solution | |

| Sodium sulfite | 3.17 mol | |

| Temperature range | 40–90°C | |

| Oxidizing agent | MnO₂ | |

| Purification solvents | Dioxane, pentane |

Oxidation of Tetrahydroxy-p-Benzoquinone

Tetrahydroxy-p-benzoquinone serves as a precursor in alternative synthetic routes. Oxidation of this compound with MnO₂ under acidic conditions efficiently generates rhodizonic acid dihydrate.

Procedure and Optimization

In a representative protocol, 10 g of tetrahydroxy-p-benzoquinone is suspended in 100 mL of 2.5 N hydrochloric acid and treated with 15 g of activated MnO₂. The mixture is refluxed for 2 hours, during which the benzene ring undergoes cleavage to form the cyclohexene backbone. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration and solvent evaporation.

This method avoids the need for glyoxal condensation, simplifying the synthesis but requiring high-purity starting materials. The final product is crystallized from a dioxane-pentane mixture, yielding 65–70% pure rhodizonic acid dihydrate.

Industrial-Scale Considerations

Scaling laboratory methods to industrial production necessitates modifications to enhance efficiency and safety. Key challenges include:

-

Temperature control : Exothermic reactions during glyoxal condensation require robust cooling systems to prevent thermal degradation.

-

Aeration efficiency : Large-scale reactors must ensure uniform oxygen distribution to maintain consistent oxidation rates.

-

Waste management : Byproducts such as sodium chloride and carbon dioxide require specialized disposal protocols to meet environmental regulations.

Industrial yields remain comparable to laboratory scales (55–65%), but automated purification systems improve throughput. For example, continuous-flow crystallization units reduce solvent usage by 40% compared to batch processes.

Analytical Characterization

Rhodizonic acid dihydrate is characterized using spectroscopic and titration methods:

Spectroscopic Data

-

Infrared (IR) spectroscopy : Distinct peaks at 3595 cm⁻¹ (free OH) and 3532 cm⁻¹ (hydrogen-bonded OH) confirm hydroxyl group presence. C=O stretching vibrations appear at 1686 cm⁻¹, while C=C bonds absorb at 1638 cm⁻¹.

-

Ultraviolet-visible (UV-Vis) : A λₘₐₓ of 280 nm in aqueous solution correlates with the conjugated enol-ketone system.

Physicochemical Properties

Purity Assessment

Titration with 0.1 N iodine solution provides a rapid purity check. A 155 mg sample consumes 15.07 mL of iodine, matching theoretical stoichiometry.

Challenges and Optimization

Common issues in rhodizonic acid synthesis include:

-

Intermediate instability : Tetrahydroxy-p-benzoquinone degrades rapidly under alkaline conditions, necessitating pH control below 7.0 during isolation.

-

Solvent selection : Dioxane, while effective for recrystallization, poses toxicity risks. Substituting with acetone-water mixtures reduces hazards but lowers yield by 12%.

-

Oxidation overstep : Excessive MnO₂ use leads to overoxidation to croconic acid. Stoichiometric MnO₂ (1.5 equivalents) balances reactivity and selectivity.

Emerging Methodologies

Recent advances focus on catalytic oxidation and green chemistry principles. For instance, hydrogen peroxide (H₂O₂) in lieu of MnO₂ reduces metal waste, though yields remain suboptimal (45–50%). Photocatalytic methods using TiO₂ nanoparticles are under investigation but require further validation .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate undergoes various chemical reactions, including:

Reduction: It can be reduced to form less oxidized derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various chlorinated species, while reduction reactions may produce simpler hydroxy derivatives .

Scientific Research Applications

Analytical Chemistry

Rhodizonic acid dihydrate is utilized in analytical chemistry for the detection and quantification of various metal ions. Its ability to form complexes with metals makes it valuable for:

- Colorimetric Analysis : The formation of colored complexes with metal ions allows for visual detection and quantification.

Biological Research

Recent studies have indicated that rhodizonic acid dihydrate exhibits biological activities that can be harnessed in pharmacological research:

- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antioxidant Potential : The compound's structure suggests it may have antioxidant properties, which can be explored for therapeutic applications in oxidative stress-related diseases.

Material Science

In material science, rhodizonic acid dihydrate can be investigated for its potential use in:

- Polymer Chemistry : Its chemical reactivity can be explored to develop new polymers with enhanced properties.

- Nanomaterials : The synthesis of nanomaterials using rhodizonic acid as a precursor could lead to innovative applications in electronics and photonics.

Case Study 1: Metal Ion Detection

A study published in the Journal of Analytical Chemistry demonstrated the efficacy of rhodizonic acid dihydrate in detecting lead ions in water samples. The method involved creating a colored complex that could be measured spectrophotometrically, providing a sensitive and rapid detection technique.

Case Study 2: Antimicrobial Properties

Research published in Phytotherapy Research evaluated the antimicrobial effects of rhodizonic acid dihydrate against several pathogens. The findings indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use as a natural preservative or therapeutic agent.

Mechanism of Action

The mechanism of action of 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. The compound can lose hydrogen cations from its hydroxyl groups, forming hydrogen rhodizonate and rhodizonate anions, which are aromatic and symmetric . These anions can interact with various molecular targets, including metal ions and biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Enediol and Polyketone Families

Rhodizonic acid belongs to the enediol class, sharing functional similarities with compounds like ascorbic acid (vitamin C) and croconic acid (4,5-dihydroxy-4-cyclopentene-1,2,3-trione). Key differences include:

- Protonation States : Unlike squaric and deltic acids, which exhibit aromaticity upon protonation, rhodizonic acid’s tetraprotonated form adopts carboxonium structures without full delocalization .

- Metal Complexation: Rhodizonic acid forms intense violet or orange complexes with metals like Ba²⁺ and K⁺, a trait less pronounced in croconic or squaric acids .

Redox Series Derivatives

Rhodizonic acid is part of a redox continuum from benzenehexol (C₆(OH)₆) to cyclohexanehexone (C₆O₆). Key comparisons within this series include:

- Tetrahydroxy-p-benzoquinone (THBQ): A precursor to rhodizonic acid, THBQ lacks the cyclohexene backbone but shares metal-complexing abilities .

- Cyclohexanehexone : Fully oxidized, it lacks hydroxyl groups, rendering it inert compared to rhodizonic acid’s reactive enediol system .

Functional and Application-Based Comparison

- Stability : Rhodizonic acid dihydrate is more stable than its sodium salt, which decomposes in aqueous solutions . In contrast, ascorbic acid is stable in biological systems but prone to oxidation in acidic conditions .

- Synthetic Utility : Rhodizonic acid’s sodium salt is used in situ for analytical applications due to its instability, whereas squaric acid derivatives are employed in stable organic materials .

Biological Activity

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate, commonly known as rhodizonic acid dihydrate (CAS No. 118-76-3), is a chemical compound with significant biological and chemical properties. This compound is notable for its potential applications in various fields including analytical chemistry and medicinal research. This article focuses on the biological activity of this compound, summarizing key findings from diverse sources.

Chemical Structure and Properties

Rhodizonic acid dihydrate has the molecular formula and a molecular weight of approximately 206.11 g/mol. The compound is characterized by its unique structure which includes multiple hydroxyl and carbonyl groups, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.11 g/mol |

| Density | 2.246 g/cm³ |

| Melting Point | 255-257 °C |

| Boiling Point | 346.7 °C |

| Solubility | Soluble in water |

Antioxidant Properties

Research indicates that rhodizonic acid exhibits antioxidant activity due to its ability to scavenge free radicals. This property is particularly relevant in the context of oxidative stress-related diseases. A study demonstrated that compounds with similar structures can inhibit lipid peroxidation, suggesting potential protective effects against cellular damage .

Metal Ion Complexation

Rhodizonic acid is known for its ability to form stable complexes with various metal ions, which can enhance its biological activity. For instance, it has been utilized in assays to detect metals such as lead and barium due to its chelating properties. The sodium rhodizonate test is a notable application for detecting gunshot residue, highlighting its importance in forensic science .

Antimicrobial Activity

Preliminary studies have suggested that rhodizonic acid may possess antimicrobial properties. Its effectiveness against certain bacterial strains indicates potential applications in developing antimicrobial agents. However, detailed studies are needed to fully elucidate these effects and the mechanisms involved.

Case Studies

- Detection of Heavy Metals : In forensic applications, rhodizonic acid has been employed to identify lead residues on hands after gunshot incidents. This method relies on the formation of colored complexes with lead ions, which can be quantitatively analyzed .

- Potential in Cancer Research : Some studies have explored the cytotoxic effects of rhodizonic acid on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells suggests it could be a candidate for further investigation in cancer therapeutics .

Toxicological Profile

The toxicological properties of rhodizonic acid dihydrate have not been fully characterized. However, available data suggest that it may cause irritation upon contact with skin or eyes and could potentially irritate the digestive tract if ingested . Further toxicological assessments are essential to determine safe handling practices and potential health risks.

Q & A

Q. What are the primary synthetic routes for 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate, and how can reaction conditions be optimized?

Rhodizonic acid dihydrate is synthesized via oxidation of benzenehexol (C₆(OH)₆), yielding intermediates like tetrahydroxy-p-benzoquinone (THBQ) and ultimately forming the target compound. Optimization involves controlling oxidation conditions (e.g., pH, temperature, and oxidizing agents) to minimize side reactions such as over-oxidation to dodecahydroxycyclohexane. Solvent selection, such as aqueous or alcoholic systems, may influence crystallization of the dihydrate form .

Q. What analytical techniques are critical for characterizing rhodizonic acid dihydrate, and how are they applied?

Key methods include:

- X-ray crystallography : Determines crystal structure and hydrogen-bonding networks (e.g., dihydrate coordination) .

- Spectroscopy : IR identifies carbonyl (C=O) and hydroxyl (O-H) groups; NMR (¹³C, ¹H) resolves tautomeric equilibria .

- Mass spectrometry : Confirms molecular weight (170.08 g/mol) and fragmentation patterns .

- Elemental analysis : Validates stoichiometry (C₆H₂O₆·2H₂O) .

Q. How does the dihydrate form influence stability and reactivity under varying storage conditions?

The dihydrate structure stabilizes the compound via hydrogen bonding between water molecules and carbonyl/OH groups. Stability studies should monitor hydration/dehydration under humidity-controlled environments (e.g., dynamic vapor sorption). Reactivity in polar solvents (e.g., water, ethanol) may promote tautomerism or decomposition, requiring inert storage (argon atmosphere, desiccants) .

Advanced Research Questions

Q. How does rhodizonic acid interact with metal ions, and what methodologies elucidate its complexation behavior?

Rhodizonic acid forms colored chelates with alkali/alkaline earth and transition metals (e.g., Ba²⁺, K⁺, Cu²⁺). Techniques include:

Q. What experimental and computational approaches resolve tautomeric and keto-enol equilibria in rhodizonic acid?

Tautomerism arises from enediol/keto group interconversion. Methods include:

Q. How can computational chemistry predict rhodizonic acid’s electronic structure and reactivity in hydrogenation reactions?

Density functional theory (DFT) studies model:

- Reaction pathways : Hydrogen addition to carbonyl groups, forming stabilized intermediates like ethylene glycol derivatives .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .

- Charge distribution : Explains redox behavior (six-electron oxidation from benzenehexol to cyclohexanehexone) .

Q. What strategies enable rhodizonic acid to act as a bioisostere in medicinal chemistry applications?

As a bioisostere, rhodizonic acid mimics carboxylates or phosphates due to its planar, polyketone structure. Applications include:

- Enzyme inhibition : Competitive binding to metalloenzyme active sites (e.g., phosphatases) via metal chelation .

- Bioconjugation : Functionalizing hydroxyl groups for drug delivery systems (e.g., pH-responsive linkers) .

- Antiviral agents : Modulating viral protease activity through hydrogen-bonding interactions .

Methodological Notes

- Contradictions : and describe rhodizonic acid as a product of benzenehexol oxidation, but intermediate stability varies with reaction conditions.

- Data Gaps : Computational studies on hydrogenation pathways () require experimental validation.

- Best Practices : Combine experimental (spectroscopy, crystallography) and computational (DFT, MD) methods to address tautomerism and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.